TMRE

Mitochondrial Binding Affinity Partition Coefficient Nernst Equation Correction

Researchers requiring quantitative mitochondrial membrane potential (ΔΨm) measurement face data irreproducibility when substituting TMRE with generic dyes lacking Nernstian calibration capability. TMRE (CAS 115532-52-0) addresses this with rapid, reversible accumulation kinetics and a direct linear fluorescence response to ΔΨm changes. • Ex/Em 549/574 nm; validated for flow cytometry, microplate fluorometry & high-content screening • Reversible, non-toxic staining enables multiplexed assays and cell recovery for orthogonal validation • Favorable phototoxicity profile confirmed for super-resolution microscopy (Airyscan, STED)

Molecular Formula C26H27ClN2O7
Molecular Weight 515.0 g/mol
CAS No. 115532-52-0
Cat. No. B219965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMRE
CAS115532-52-0
Synonyms3,6-bis(di
Molecular FormulaC26H27ClN2O7
Molecular Weight515.0 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C26H27N2O3.ClHO4/c1-6-30-26(29)20-10-8-7-9-19(20)25-21-13-11-17(27(2)3)15-23(21)31-24-16-18(28(4)5)12-14-22(24)25;2-1(3,4)5/h7-16H,6H2,1-5H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyNBAOBNBFGNQAEJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMRE Chemical Profile and Assay Baseline


Tetramethylrhodamine ethyl ester (TMRE, CAS 115532-52-0) is a cationic, lipophilic fluorescent dye belonging to the rhodamine class . As a cell-permeant probe, it rapidly and reversibly accumulates in the mitochondrial matrix of live cells in a manner directly proportional to the negative mitochondrial membrane potential (ΔΨm) [1]. With excitation/emission maxima of 549/574 nm, TMRE is widely employed as a potentiometric indicator for quantitatively monitoring ΔΨm changes during apoptosis, metabolic stress, and drug-induced mitochondrial dysfunction using flow cytometry, fluorescence microscopy, and microplate readers .

Why TMRE Cannot Be Substituted by Generic ΔΨm Dyes


Interchanging TMRE with other in-class mitochondrial potential dyes—such as TMRM, Rhodamine 123, JC-1, or DiOC6(3)—without careful consideration of their divergent physicochemical properties introduces significant risk of experimental error. These dyes exhibit quantifiable differences in mitochondrial binding affinity [1], respiratory chain inhibition potency [1], fluorescence brightness , mechanism of signal generation [2], and susceptibility to non-mitochondrial artifacts (e.g., plasma membrane potential interference or P-glycoprotein efflux) [3]. For applications demanding absolute quantitative ΔΨm calibration using the Nernst equation or high-throughput flow cytometric discrimination, TMRE's specific performance characteristics—detailed below—directly impact data reproducibility and biological interpretation, making generic substitution a demonstrably suboptimal choice.

TMRE Head-to-Head Differentiation Evidence


Binding Affinity vs. TMRM and Rhodamine 123

In a direct comparative study using isolated rat heart mitochondria, TMRE exhibited the highest degree of non-specific binding to mitochondrial membranes among rhodamine-based probes [1]. This property is critical because binding alters the free dye concentration available for Nernstian distribution, necessitating correction factors for accurate ΔΨm calculation. The internal partition coefficient (Kp') for TMRE was determined to be significantly higher than for TMRM and R123 [1].

Mitochondrial Binding Affinity Partition Coefficient Nernst Equation Correction

Respiratory Chain Inhibition vs. TMRM and R123

The same study quantified the suppression of mitochondrial respiratory control by these dyes [1]. TMRE was found to be the most potent inhibitor of respiration, a critical factor when designing long-term or functional assays [1]. Conversely, TMRM, at low concentrations, did not suppress respiration, making it preferable for studies where maintaining native mitochondrial function is paramount [1].

Electron Transport Chain Inhibition Respiratory Control Mitochondrial Toxicity

Fluorescence Brightness vs. TMRM

Vendor comparative analysis indicates that between the two closely related rhodamine esters, TMRE exhibits a greater fluorescence potential, making it the brighter dye . This translates to a higher signal output for a given mitochondrial membrane potential, which can be advantageous for detecting subtle changes in ΔΨm or when working with weakly stained cell populations.

Fluorescence Intensity Signal-to-Noise Ratio Flow Cytometry

Linear ΔΨm Quantification vs. JC-1

JC-1 is a ratiometric dye that forms red-fluorescent J-aggregates in polarized mitochondria and green-fluorescent monomers upon depolarization . While useful for qualitative or semi-quantitative 'yes/no' discrimination of polarization state, its signal interpretation can be ambiguous and variable [1]. In contrast, TMRE's single emission peak and Nernstian accumulation allow for a direct, linear correlation between fluorescence intensity and ΔΨm (approximately a 10-fold intensity change per 60 mV change in potential) [2]. This enables absolute quantification in millivolts when properly calibrated [3].

Quantitative ΔΨm Measurement Ratiometric Dyes Nernst Equation Application

Phototoxicity vs. NAO in Super-Resolution Imaging

A 2024 study evaluating photobleaching and phototoxicity during Airyscan super-resolution imaging of mitochondria compared the effects of TMRE, MitoTracker Green (MTG), and 10-N-nonyl acridine orange (NAO) [1]. Upon illumination, NAO was found to be much more phototoxic to mitochondria than either MTG or TMRE, as evidenced by a greater propensity for mitochondrial morphology transformation (tubular to spherical) and cristae reduction [1].

Phototoxicity Live-Cell Imaging Super-Resolution Microscopy

Reversible, Non-Cytotoxic Staining for Cell Sorting

Unlike some mitochondrial dyes that exhibit irreversible binding or significant cytotoxicity, TMRE staining is reversible and does not affect cell proliferation or viability . This property has been exploited to sort viable, non-apoptotic cells (TMRE-high population) with high proliferative potential, while excluding damaged or apoptotic cells, a feature not universally shared among ΔΨm probes [1].

Reversible Staining Cell Viability Cell Sorting

TMRE Scientific and Industrial Applications


High-Throughput Mitochondrial Toxicity Screening

TMRE is ideally suited for high-throughput, plate-reader based screening assays designed to identify drug candidates that modulate mitochondrial membrane potential. Its compatibility with flow cytometry and microplate fluorometry , combined with its direct, linear fluorescence response to ΔΨm changes, allows for rapid, quantitative assessment of mitochondrial health across large compound libraries. The reversible, non-toxic nature of TMRE staining enables multiplexed assays or even cell recovery for orthogonal validation, a key advantage in industrial screening workflows [1].

Quantitative Flow Cytometry of ΔΨm

In flow cytometry applications, TMRE enables precise, quantitative measurement of ΔΨm at the single-cell level within heterogeneous samples. Its bright fluorescence and direct correlation with membrane potential allow for clear separation of viable, non-apoptotic cells (high TMRE signal) from apoptotic or metabolically compromised cells (low TMRE signal) . This is particularly valuable in immunology and cancer biology for assessing T-cell activation states, stem cell quiescence, or identifying drug-resistant subpopulations based on mitochondrial bioenergetic profiles [1].

Live-Cell Imaging of Mitochondrial Flickers

For studies investigating rapid, spontaneous, and reversible depolarizations of individual mitochondria (termed 'mitochondrial flickers'), TMRE is a probe of choice. Its rapid and reversible accumulation kinetics allow it to faithfully track transient ΔΨm fluctuations in real-time . High-speed confocal or wide-field microscopy using TMRE has enabled the visualization and quantification of these sub-second events in intact cells, providing unique insights into mitochondrial network behavior and coupling efficiency [1].

Super-Resolution Cristae Imaging with Low Phototoxicity

As validated by recent super-resolution microscopy studies, TMRE offers a favorable phototoxicity profile compared to other mitochondrial dyes like NAO, making it a preferred choice for advanced imaging techniques like Airyscan or STED . Researchers can perform prolonged, high-resolution imaging of mitochondrial ultrastructure and ΔΨm dynamics with a reduced risk of light-induced morphological artifacts, thereby preserving the integrity of the data collected on cristae organization and membrane potential distribution .

Technical Documentation Hub

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